7-phenyl-4-(4-propylbenzoyl)-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
7-phenyl-4-(4-propylbenzoyl)-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that belongs to the class of thiazepanes. Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of a phenyl group, a propylbenzoyl group, and a thiazepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
7-phenyl-4-(4-propylbenzoyl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The phenyl and propylbenzoyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 7-phenyl-4-(4-propylbenzoyl)-1lambda6,4-thiazepane-1,1-dione is not well-documented. like other thiazepane derivatives, it may interact with specific molecular targets and pathways, potentially affecting biological processes. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 7-phenyl-4-(4-methylbenzoyl)-1lambda6,4-thiazepane-1,1-dione
- 7-phenyl-4-(4-ethylbenzoyl)-1lambda6,4-thiazepane-1,1-dione
- 7-phenyl-4-(4-butylbenzoyl)-1lambda6,4-thiazepane-1,1-dione
Uniqueness
7-phenyl-4-(4-propylbenzoyl)-1lambda6,4-thiazepane-1,1-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the propylbenzoyl group may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(4-propylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-2-6-17-9-11-19(12-10-17)21(23)22-14-13-20(26(24,25)16-15-22)18-7-4-3-5-8-18/h3-5,7-12,20H,2,6,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEAQMNHJLZQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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